Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA

Enzymology Protease Specificity pH-Dependent Kinetics

Choose Suc-Ala-Ala-Pro-Asp-pNA for precise caspase-3 and granzyme B assays. Its unique P1 aspartic acid ensures specificity for acidic protease environments, making it essential for apoptosis and immune cell research. Request a quote now.

Molecular Formula C25H32N6O11
Molecular Weight 592.6 g/mol
Cat. No. B12076504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA
Molecular FormulaC25H32N6O11
Molecular Weight592.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O
InChIInChI=1S/C25H32N6O11/c1-13(26-19(32)9-10-20(33)34)22(37)27-14(2)25(40)30-11-3-4-18(30)24(39)29-17(12-21(35)36)23(38)28-15-5-7-16(8-6-15)31(41)42/h5-8,13-14,17-18H,3-4,9-12H2,1-2H3,(H,26,32)(H,27,37)(H,28,38)(H,29,39)(H,33,34)(H,35,36)
InChIKeyMBLUIJQGADPFTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA: A Specialized Chromogenic Tetrapeptide Substrate for Protease Activity and Specificity Profiling


Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA (CAS: 165174-58-3), also referred to as N-Succinyl-Ala-Ala-Pro-Asp-p-nitroanilide or Suc-AAPD-pNA, is a synthetic, chromogenic tetrapeptide substrate . It is designed with an N-terminal succinyl (Suc) blocking group, a core peptide sequence, and a C-terminal p-nitroanilide (pNA) chromophore. Proteolytic cleavage of the amide bond between the aspartic acid residue and pNA releases free p-nitroaniline, which can be quantitatively measured by its absorbance at 405 nm . This compound is utilized in biochemical assays to measure the activity and investigate the specificity of various proteases, including caspase-3, granzyme B, and elastase-like enzymes .

Why Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA Cannot Be Replaced by Generic Elastase or Chymotrypsin Substrates


Generic substitution of protease substrates fails because small changes in the peptide sequence, particularly at the P1 position adjacent to the scissile bond, can cause catastrophic shifts in enzyme recognition and catalytic efficiency [1]. While substrates with hydrophobic P1 residues like Val or Phe are optimized for enzymes like elastase and chymotrypsin , Suc-Ala-Ala-Pro-Asp-pNA features an acidic, ionizable aspartic acid at this critical position . This fundamentally alters its enzymatic target profile and pH-dependent reactivity, rendering standard in-class compounds unsuitable for assays requiring the specific detection of proteases that favor an acidic P1 residue, such as caspase-3 or granzyme B .

Quantitative Differentiation of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA: A Comparative Evidence Guide for Scientific Selection


Acidic pH Optimum for Hydrolysis by Serine Proteases: Suc-Ala-Ala-Pro-Asp-pNA vs. Suc-Ala-Ala-Pro-Leu-pNA

Suc-Ala-Ala-Pro-Asp-pNA demonstrates a distinct pH optimum for hydrolysis by bovine chymotrypsin (CHYM) and Streptomyces griseus protease B (SGPB) compared to its analog Suc-Ala-Ala-Pro-Leu-pNA. The substrate with an Asp residue at the P1 position has a pH optimum between 5.5 and 6.0, whereas the Leu-containing analog has an optimum at 7.5-8.0 [1]. At their respective optima, the reactivity difference narrows, but at the standard assay pH of 7-8, the Leu-substrate is more than 25,000-fold more reactive than the Asp-substrate [1].

Enzymology Protease Specificity pH-Dependent Kinetics

Enzymatic Target Shift: Granzyme B/Caspase Substrate vs. Elastase Substrate

The P1 aspartic acid of Suc-Ala-Ala-Pro-Asp-pNA redirects its enzymatic specificity from elastase-like proteases to a distinct class of cysteine and serine proteases. The compound is cleaved by the cysteine protease caspase-3 and the serine protease granzyme B . In contrast, the structurally similar analog Suc-Ala-Ala-Pro-Ala-pNA is a recognized substrate for pancreatic elastase . This functional divergence is a direct consequence of the single P1 residue substitution (Asp vs. Ala).

Apoptosis Immunology Oncology Inhibitor Screening

Catalytic Efficiency of Elastase on Suc-Ala(n)-pNA Substrates: Establishing a Baseline for Sequence Length

This evidence provides a critical baseline for understanding the role of the peptide sequence in elastase substrates. For porcine pancreatic elastase, increasing the peptide chain length from one to three alanine residues dramatically enhances catalytic efficiency. The specificity constant (kcat/Km) for Suc-Ala-Ala-Ala-pNA is 19,000 M⁻¹s⁻¹, which is approximately 1,461-fold higher than that for the single amino acid substrate Suc-Ala-pNA (13 M⁻¹s⁻¹) [1]. This quantifies the enzyme's strong preference for an extended substrate binding pocket.

Elastase Kinetics Substrate Engineering Enzyme Mechanism

Optimal Research Applications for Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA Based on Empirical Differentiation


Apoptosis and Oncology Drug Screening (Caspase-3 Activity Assays)

The well-documented cleavage of Suc-Ala-Ala-Pro-Asp-pNA by caspase-3 makes it a key reagent in high-throughput screening (HTS) assays for identifying pro-apoptotic or anti-apoptotic drug candidates. This application is a direct consequence of the compound's P1 aspartic acid residue, which confers specificity for caspase-3 over other proteases like elastase. Procurement for this application is validated by the quantitative evidence of its distinct enzymatic target profile.

Immunology and Cytotoxic T-Cell Research (Granzyme B Activity Assays)

The compound's utility as a chromogenic substrate for granzyme B, a serine protease released by cytotoxic T-lymphocytes and natural killer cells , positions it as an essential tool for studying immune cell function and cell-mediated cytotoxicity. The cross-study comparable evidence showing a shift in enzymatic target from elastase-like enzymes to granzyme B justifies its selection for this specific immunological application.

pH-Dependent Protease Studies and Lysosomal Enzyme Research

The direct head-to-head comparison evidence [1] establishes that Suc-Ala-Ala-Pro-Asp-pNA is hydrolyzed with a pH optimum of 5.5-6.0 by certain serine proteases. This unique property makes it the substrate of choice for researchers investigating protease activity in acidic cellular environments, such as lysosomes or the tumor microenvironment, where standard neutral-pH substrates would be non-functional.

Academic Training in Enzymology and Substrate Specificity

The class-level inference data on the dramatic impact of peptide sequence length on elastase catalytic efficiency [2] provides a powerful pedagogical example. Laboratories use Suc-Ala-Ala-Pro-Asp-pNA and its analogs in teaching modules to demonstrate how enzyme-substrate interactions and kinetic parameters (Km, kcat) are exquisitely sensitive to substrate structure, reinforcing core concepts in biochemistry and enzymology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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